molecular formula C23H30N2O2 B3474250 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B3474250
M. Wt: 366.5 g/mol
InChI Key: SCHIYFAUFDQCAE-UHFFFAOYSA-N
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Description

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by its complex structure, which includes a phenoxy group, a piperidinyl group, and an acetamide moiety. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methyl-4-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-(piperidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenoxy or piperidinyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or piperidinyl derivatives.

Scientific Research Applications

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases.

    Biological Studies: The compound is employed in studies investigating its effects on cellular pathways and molecular targets.

    Pharmacology: It serves as a reference compound in pharmacological assays to evaluate its efficacy and potency.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures, such as 2-[3-methyl-4-(propan-2-yl)phenoxy]propanoic acid.

    Piperidinyl Derivatives: Compounds containing the piperidinyl moiety, such as 4-(piperidin-1-yl)aniline.

Uniqueness

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(piperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17(2)22-12-11-21(15-18(22)3)27-16-23(26)24-19-7-9-20(10-8-19)25-13-5-4-6-14-25/h7-12,15,17H,4-6,13-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHIYFAUFDQCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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